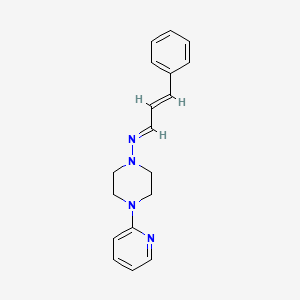

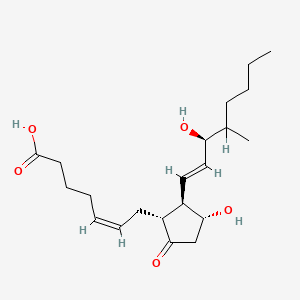

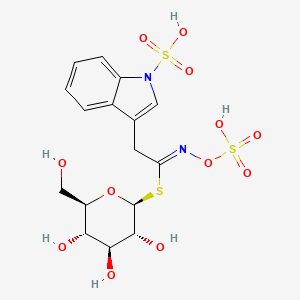

N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine is a member of methoxybenzenes and a substituted aniline.

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Properties

- Antimicrobial Activities : Certain derivatives of 1,3,5-triazine, which share a structural resemblance with N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, have shown antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited moderate activities against test microorganisms (Bektaş et al., 2007).

- Antiproliferative Activity : A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized, targeting EGFR/PI3K/AKT/mTOR signaling cascades. Certain compounds among these derivatives showed promising antiproliferative activity against cancer cell lines, suggesting a potential therapeutic application in cancer treatment (Shawish et al., 2022).

Photopolymerization and Material Synthesis

- Photoinitiation for Polymerization : Derivatives of 1,3,5-triazine, including those structurally related to N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, have been used as photoinitiators under LED exposure, contributing to free radical photopolymerization of (meth)acrylates. This application demonstrates the material's potential in advanced manufacturing technologies, such as 3D printing (Zhang et al., 2014).

- Dental Composite Creation : Certain triazine derivatives were used as visible light photo-initiators for creating dental composites, demonstrating their applicability in dental material sciences. The use of these compounds resulted in increased cure rates and higher final conversion compared to traditional systems (Song et al., 2014).

Molecular Structure and Material Properties

- Crystal Structure Analysis : The crystal structure of certain 1,3,5-triazine derivatives, including those related to N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, was studied, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the material's properties and potential applications (Fridman et al., 2003).

- Electron Mobility and OLED Improvement : Triazine compounds have been used as electron-transport layers in organic light-emitting diodes (OLEDs), significantly improving their driving voltages, power conversion efficiencies, and operational stability. This application underscores the material's significance in the development of advanced electronic devices (Matsushima et al., 2010).

Propriétés

Nom du produit |

N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine |

|---|---|

Formule moléculaire |

C18H24N6O3 |

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

N-(2-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C18H24N6O3/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24/h2-5H,6-13H2,1H3,(H,19,20,21,22) |

Clé InChI |

PYEYOUDHDVXHAG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

SMILES canonique |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)

![(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1240460.png)

![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)

![methyl 2-[(5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1240468.png)